Dimesitylphosphine oxide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimesitylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of mesitylmagnesium bromide with phosphorus trichloride, followed by oxidation. The reaction conditions typically involve the use of an inert atmosphere and low temperatures to prevent unwanted side reactions.

Another method involves the reaction of mesityl lithium with phosphorus oxychloride, followed by hydrolysis. This method also requires careful control of reaction conditions to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Dimesitylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.

Reduction: Reduction reactions can convert this compound back to the corresponding phosphine.

Substitution: The mesityl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher phosphine oxides, while reduction can regenerate the parent phosphine.

Wissenschaftliche Forschungsanwendungen

Dimesitylphosphine oxide has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique steric and electronic properties make it suitable for stabilizing reactive metal centers.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

Industry: this compound is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Wirkmechanismus

The mechanism of action of dimesitylphosphine oxide involves its interaction with molecular targets through its phosphine oxide moiety. This interaction can influence various biochemical pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethylphosphine oxide: A related compound with two methyl groups instead of mesityl groups.

Diphenylphosphine oxide: Contains two phenyl groups attached to the phosphine oxide moiety.

Uniqueness

Dimesitylphosphine oxide is unique due to the presence of bulky mesityl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where steric protection is desired, such as in catalysis and coordination chemistry.

Biologische Aktivität

Dimesitylphosphine oxide (DMPO) is a compound of increasing interest in the fields of chemistry and biology due to its unique structural characteristics and potential biological activities. This article explores the biological activity of DMPO, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

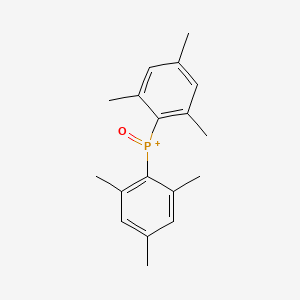

Chemical Structure and Properties

This compound is an organophosphorus compound characterized by two bulky mesityl groups attached to a phosphorus atom, which is also bonded to an oxygen atom. This steric hindrance influences its reactivity and stability, making it suitable for various applications in catalysis and coordination chemistry.

Target of Action: DMPO interacts with biomolecules through its phosphorus center, which can participate in various chemical reactions, including oxidation and reduction processes.

Mode of Action: Phosphine oxides, including DMPO, can engage in nucleophilic attacks on electrophiles, leading to the formation of new chemical bonds. This property is particularly relevant in biological systems where such interactions can affect enzyme activity or receptor binding.

Biochemical Pathways: DMPO's interactions can potentially influence multiple biochemical pathways. For instance, it may modulate signaling pathways by altering the activity of phosphatases or kinases involved in cellular signaling.

Pharmacokinetics

Research on similar compounds suggests that DMPO may exhibit specific pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). However, detailed studies on DMPO's pharmacokinetics are still limited.

Biological Studies and Findings

Recent studies have highlighted the biological activity of DMPO:

- Antioxidant Activity: DMPO has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Cellular Effects: In vitro studies indicate that DMPO can influence cell proliferation and apoptosis. For example, it has been observed to induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.

- Drug Delivery Systems: Ongoing research is exploring the use of DMPO as a component in drug delivery systems due to its ability to stabilize reactive intermediates and enhance the solubility of poorly soluble drugs.

Case Studies

Several case studies have been conducted to evaluate the biological effects of DMPO:

- Study on Antioxidant Properties: A study demonstrated that DMPO effectively reduced oxidative stress markers in neuronal cells exposed to hydrogen peroxide. The results indicated a significant decrease in cell death rates compared to control groups .

- Cancer Research: In a recent investigation, DMPO was tested against various cancer cell lines. The findings revealed that DMPO significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .

- Drug Formulation Development: Researchers have explored the incorporation of DMPO into nanoparticle formulations aimed at improving drug delivery efficiency. Preliminary results showed enhanced therapeutic effects when combined with chemotherapeutic agents .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Organophosphorus | Antioxidant, induces apoptosis | Bulky mesityl groups |

| Dimethylphosphine oxide | Organophosphorus | Moderate antioxidant properties | Smaller methyl groups |

| Diphenylphosphine oxide | Organophosphorus | Limited biological activity | Aromatic stabilization |

Eigenschaften

IUPAC Name |

oxo-bis(2,4,6-trimethylphenyl)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22OP/c1-11-7-13(3)17(14(4)8-11)20(19)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKCCMXBAIKMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[P+](=O)C2=C(C=C(C=C2C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22OP+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505218 | |

| Record name | Oxobis(2,4,6-trimethylphenyl)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23897-16-7 | |

| Record name | Oxobis(2,4,6-trimethylphenyl)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.